

Synthesis of hydroxybupropion analogues for structure-activity relationship studies

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Application Notes and Protocols: Synthesis and SAR of Hydroxybupropion Analogues

Introduction

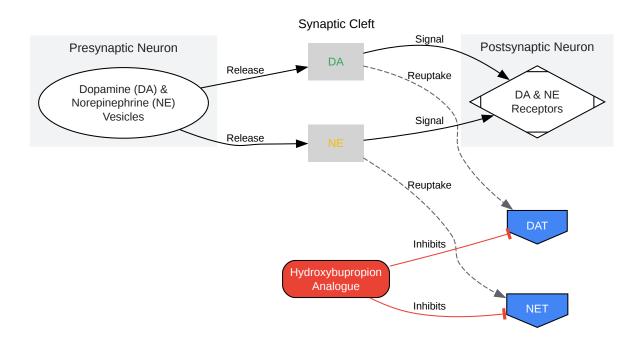
Bupropion is an atypical antidepressant and smoking cessation aid that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its pharmacological activity is significantly influenced by its active metabolites, particularly **hydroxybupropion**, which can have plasma concentrations exceeding the parent drug by 4- to 7-fold.[3] The synthesis and evaluation of **hydroxybupropion** analogues are crucial for structure-activity relationship (SAR) studies. These studies aim to elucidate the molecular features governing the potency and selectivity of these compounds, paving the way for the development of novel therapeutics with improved efficacy for treating depression, nicotine addiction, and other CNS disorders.[3][4] This document provides detailed protocols for the synthesis of **hydroxybupropion** analogues and their subsequent pharmacological evaluation.

Mechanism of Action: Dual Monoamine Reuptake Inhibition

The primary mechanism of action for bupropion and its active metabolites involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] By blocking these transporters, the analogues prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased concentrations of these



neurotransmitters and enhanced neurotransmission.[2] Some analogues have also been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), which may contribute to their efficacy in smoking cessation.[6][7]



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Caption: Inhibition of DAT and NET by hydroxybupropion analogues.

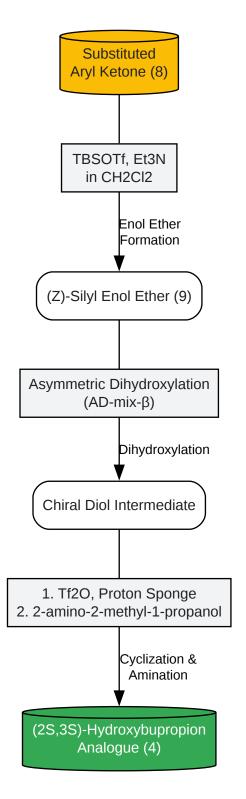
I. Synthetic Protocols for Hydroxybupropion Analogues

The synthesis of chiral **hydroxybupropion** analogues typically starts from a substituted propiophenone and proceeds through several key steps, including the formation of a silyl enol ether and a stereoselective dihydroxylation.[3]

A. General Synthetic Workflow



The following diagram outlines the general synthetic route for preparing (2S,3S)hydroxybupropion analogues.



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Caption: General workflow for the synthesis of **hydroxybupropion** analogues.

B. Detailed Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of **hydroxybupropion** analogues.[3]

Step 1: Synthesis of (Z)-tert-Butyldimethylsilylenol Ether (9a-k)

- To a solution of the starting aryl propiophenone (1.0 eq) in anhydrous methylene chloride (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N, 1.5 eq).
- Cool the mixture to -78 °C using a dry ice/acetone bath.
- Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
- Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude silyl enol ether.
- Purify the product via flash column chromatography if necessary.

Step 2: Asymmetric Dihydroxylation

- In a round-bottom flask, dissolve the silyl enol ether (1.0 eq) in a 1:1 mixture of tert-butanol and water.
- Add AD-mix-β (approximately 1.4 g per 1 mmol of substrate).
- Stir the resulting slurry vigorously at room temperature for 24-48 hours.
- Cool the reaction to 0 °C and add solid sodium sulfite (Na₂SO₃). Stir for an additional hour.



- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with 2 M potassium hydroxide (KOH), then with brine.
- Dry the organic phase over Na₂SO₄ and concentrate in vacuo to obtain the chiral diol.

Step 3: Synthesis of the Final **Hydroxybupropion** Analogue (4a-v)

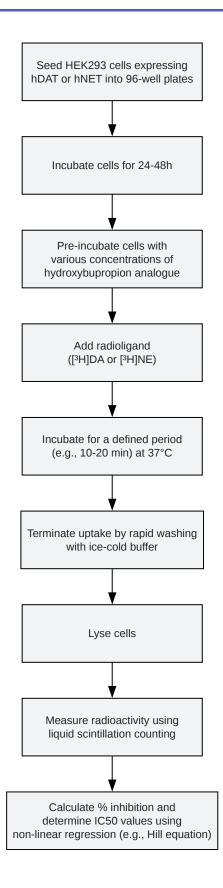
- Dissolve the chiral diol (1.0 eq) in anhydrous acetonitrile (CH₃CN).
- Add 2-amino-2-methyl-1-propanol (1.5 eq) to the solution.
- Cool the mixture to -40 °C.
- In a separate flask, dissolve trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) and proton sponge (1.2 eq) in anhydrous CH₃CN and cool to -40 °C.
- Slowly add the Tf₂O solution to the diol solution via cannula.
- Allow the reaction to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by chromatography to yield the final **hydroxybupropion** analogue.

II. Pharmacological Evaluation Protocols

The primary in vitro assays for characterizing **hydroxybupropion** analogues involve measuring their ability to inhibit the reuptake of radiolabeled dopamine and norepinephrine into cells expressing the respective transporters.[4][6]

A. Monoamine Reuptake Inhibition Assay Workflow





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Caption: Workflow for the monoamine reuptake inhibition assay.



B. Detailed Protocol for [3H]Dopamine and [3H]Norepinephrine Uptake Assay

This protocol is based on methods used for evaluating bupropion analogues.[6][8]

- Cell Culture: Maintain Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate culture medium.
- Assay Preparation: Plate the cells in 96-well microplates and allow them to grow to 80-90% confluency.
- Compound Addition: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of the test compounds (hydroxybupropion analogues) to the wells.
- Radioligand Incubation: Add a fixed concentration of [3H]dopamine or [3H]norepinephrine to each well to initiate the uptake reaction. For non-specific uptake determination, a high concentration of a known potent inhibitor (e.g., GBR12909 for DAT, desipramine for NET) is used.
- Termination: After a 15-minute incubation at 37 °C, terminate the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
- Quantification: Lyse the cells with a scintillation cocktail and measure the amount of radioligand taken up by the cells using a liquid scintillation counter.
- Data Analysis: Convert the raw counts per minute (CPM) data to percentage inhibition relative to the control (vehicle-treated) wells. Calculate the IC₅₀ values (the concentration of analogue required to inhibit 50% of the specific uptake) by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
 [6]

III. Structure-Activity Relationship (SAR) Data

SAR studies on **hydroxybupropion** and bupropion analogues have revealed key structural requirements for potent and selective inhibition of DAT and NET.[3][6] Generally, modifications





to the aromatic ring and the amine substituent significantly impact activity.

A. Quantitative SAR Data for Hydroxybupropion Analogues

The following table summarizes the in vitro potency of selected (2S,3S)-**hydroxybupropion** analogues with different substitutions on the phenyl ring.

Analogue ID	Phenyl Ring Substitution	DAT IC50 (nM)	NET IC50 (nM)	Reference
(2S,3S)-4a	3'-CI	1600	1800	[3]
4c	3'-F	1800	2500	[3]
4d	3'-Br	1300	1800	[3]
(±)-4n	3',4'-diCl	120	150	[3]
4r	2-naphthyl	200	480	[3]
4s	3-Cl	1200	1000	[3]
4t	3-propyl	230	160	[3]

B. Quantitative SAR Data for Bupropion Analogues

For comparison, the table below presents data for selected bupropion analogues, highlighting the influence of phenyl ring and N-substituent modifications.



Analogue ID	Phenyl Ring Substitutio n	N- Substituent	DAT IC50 (nM)	NET IC50 (nM)	Reference
Bupropion (2a)	3-Cl	tert-Butyl	1300	1300	[6]
2m	3,4-diCl	tert-Butyl	100	110	[6]
2n	4-Cl	tert-Butyl	430	500	[6]
2r	4-Br	tert-Butyl	290	330	[6]
2x	3,4-diCl	Cyclopentyl	31	180	[6]

Summary of Key SAR Findings:

- Phenyl Ring Substitution: Introducing a second chlorine atom at the 4'-position of the phenyl ring (e.g., analogue (±)-4n) significantly increases potency at both DAT and NET compared to the single 3'-chloro substitution in the parent **hydroxybupropion**.[3] Similarly, for bupropion analogues, a 3,4-dichloro substitution (2m) enhances potency over the 3-chloro parent compound (2a).[6]
- Steric Bulk and Lipophilicity: Replacing the phenyl ring with a more extended aromatic system like a naphthyl group (4r) or adding alkyl groups like propyl (4t) can yield potent dual inhibitors.[3]
- N-Amine Substituent: The steric bulk at the terminal amine is critical.[9] For instance, replacing the tert-butyl group with a cyclopentyl group in the 3,4-dichloro series (analogue 2x) resulted in a 41-fold increase in DAT inhibition potency.[6]

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